molecular formula C8H8ClIO2 B572621 2-Chloro-3-iodo-1,4-dimethoxybenzene CAS No. 1335243-55-4

2-Chloro-3-iodo-1,4-dimethoxybenzene

Cat. No.: B572621
CAS No.: 1335243-55-4
M. Wt: 298.504
InChI Key: IMMMDYMSUZKGSS-UHFFFAOYSA-N
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Description

2-Chloro-3-iodo-1,4-dimethoxybenzene is an organic compound with the molecular formula C8H8ClIO2 . It has a molecular weight of 298.51 . The compound is typically stored at temperatures between 2 and 8 degrees Celsius .


Synthesis Analysis

The synthesis of compounds like this compound often involves electrophilic aromatic substitution . This process involves the attack of an electrophile on the carbon atoms of the aromatic ring, forming a cationic intermediate . The aromatic ring is then regenerated by the loss of a proton from the sp3-hybridized carbon .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8ClIO2/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

Electrophilic aromatic substitution is a common reaction involving aromatic rings like those in this compound . The key step in this reaction is the attack of an electrophile at a carbon atom to form a cationic intermediate . The aromatic ring is then regenerated by the loss of a proton from the sp3-hybridized carbon .


Physical and Chemical Properties Analysis

This compound is a white crystalline powder . It has a melting point between 127.0 and 137.0 degrees Celsius .

Scientific Research Applications

  • Oxidation by Lignin Peroxidase : 2-Chloro-1,4-dimethoxybenzene (2Cl-1,4-DMB) is oxidized by lignin peroxidase, leading to the formation of the 2Cl-1,4-DMB cation radical. This process has implications in the oxidation of anisyl alcohol and can be used to study enzyme inactivation and radical-mediated oxidation processes (Teunissen et al., 1998).

  • Cofactor in Oxidation Reactions : 2Cl-14DMB acts as a superior cofactor to veratryl alcohol in the oxidation of anisyl alcohol by lignin peroxidase, offering insights into the role of natural compounds in enzymatic reactions and potential applications in biocatalysis (Teunissen & Field, 1998).

  • Guest-Induced Assembly in Chemical Structures : It plays a role in guest-induced assembly in chemical structures, influencing the orientation of encapsulated guests in complex molecular systems, which is crucial for understanding molecular recognition and assembly (Kobayashi et al., 2003).

  • Preparation of Halogenated Compounds : It is involved in the preparation of halogenated compounds, which are essential intermediates in organic synthesis and pharmaceuticals (Wada et al., 1992).

  • Acetylation Reactions : Used in acetylation reactions of dimethoxybenzenes, important in the field of organic chemistry for the modification of chemical structures (Moreau et al., 2000).

  • Electrolyte Additives in Batteries : Serves as an electrolyte additive in lithium-ion batteries, improving overcharge performance and demonstrating potential applications in battery technology (Zhang et al., 2011).

Properties

IUPAC Name

2-chloro-3-iodo-1,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClIO2/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMMDYMSUZKGSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)OC)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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